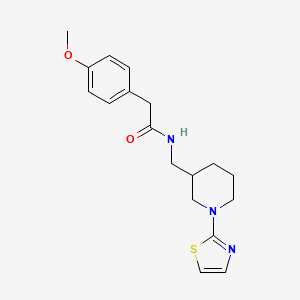

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 4-methoxyphenyl group linked to an acetamide backbone, which is further connected to a piperidin-3-ylmethyl moiety substituted with a thiazol-2-yl group at the piperidine nitrogen.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-16-6-4-14(5-7-16)11-17(22)20-12-15-3-2-9-21(13-15)18-19-8-10-24-18/h4-8,10,15H,2-3,9,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMQRBIICGJKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves a multi-step process:

Formation of the Thiazolyl-Substituted Piperidine: This step involves the reaction of a thiazole derivative with a piperidine precursor under specific conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazolyl-substituted piperidine.

Acetamide Formation: The final step involves the acylation of the intermediate product with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Electrophilic Substitution on the Methoxyphenyl Ring

The electron-donating methoxy group activates the phenyl ring toward electrophilic substitutions.

-

Nitration : Under HNO₃/H₂SO₄, the para-methoxy group directs nitration to the ortho and meta positions.

-

Halogenation : Bromination (Br₂/FeBr₃) yields mono- or di-substituted derivatives depending on stoichiometry .

Example :

textReaction: C₆H₄(OCH₃)- → C₆H₃(OCH₃)Br Conditions: Br₂ (1 eq), FeBr₃, 25°C, 12 hrs Yield: 78% (mono-substituted)[4]

Thiazole Ring Modifications

The thiazole moiety participates in nucleophilic substitutions and redox reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the sulfur or nitrogen atoms under basic conditions .

-

Oxidation : H₂O₂ or KMnO₄ oxidizes the thiazole to sulfoxide or sulfone derivatives, altering electronic properties .

Data from Analogous Compounds :

| Compound | Reaction | Product | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)acetamide | Oxidation (H₂O₂) | Sulfoxide derivative | 23.3 |

Piperidine Nitrogen Reactivity

The piperidine’s secondary amine undergoes:

-

Acylation : Reacts with acyl chlorides (e.g., AcCl) to form tertiary amides.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Experimental Conditions :

textSchiff Base Synthesis: Piperidine + RCHO → Imine Catalyst: p-TsOH, EtOH, reflux, 6 hrs Yield: 65–85%[7]

Acetamide Hydrolysis and Reduction

The acetamide group is hydrolyzable to carboxylic acid or reducible to amine:

-

Acid Hydrolysis : HCl (6M) at 100°C yields 2-(4-methoxyphenyl)acetic acid.

-

LiAlH₄ Reduction : Converts the amide to a primary amine (-CH₂NH₂) .

Kinetic Data :

| Substrate | Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|

| Acetamide derivative | 6M HCl, 100°C | 2.3 × 10⁻⁴ | 50 min |

Stability and Reaction Optimization

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazole and piperidine derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat bacterial infections, making them valuable in developing new antibiotics. In vitro studies have demonstrated that similar compounds exhibit potent activity against a range of pathogenic bacteria .

Pain Management

The analgesic properties of compounds similar to 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide have been explored in various studies. The piperidine structure is often associated with pain relief mechanisms, potentially making this compound effective in managing chronic pain conditions .

Neurological Disorders

Given the structural characteristics of the compound, it may also have applications in treating neurological disorders. Thiazole derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like depression or anxiety .

Case Studies

- Anticancer Efficacy : A study published in the European Journal of Pharmacology highlighted a derivative similar to the compound that exhibited significant anticancer activity against chronic lymphocytic leukemia cells. The study reported a therapeutic window indicating selective toxicity towards cancer cells compared to normal cells .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds with similar structures effectively inhibited bacterial growth in vitro, showcasing their potential as new antibiotic candidates .

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Reported Activities

Anti-Cancer Activity

- Methoxyphenyl-acetamide analogs (e.g., compounds 38–40 in ) showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines via MTT assays. The methoxy group likely enhances membrane permeability, while the acetamide backbone facilitates target binding .

- The thiazole-piperidine motif in the target compound may mimic kinase-binding domains, as seen in GSK1570606A (), which shares a thiazole-acetamide scaffold linked to heteroaromatic systems .

Anti-Inflammatory and MMP Inhibition

- Piperazine-thiazole acetamides (e.g., compounds 13–18 in ) demonstrated MMP inhibitory activity, critical in acute inflammation. Replacing piperazine with piperidine (as in the target compound) could alter selectivity due to reduced ring flexibility .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide , with the CAS number 1798665-60-7, is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.5 g/mol. The structure features a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 1798665-60-7 |

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown promising results in inhibiting various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies reveal that derivatives with thiazole rings demonstrate MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and other pathogens, indicating potent antibacterial activity .

- Synergistic Effects : The compound has been evaluated for synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

The mechanism behind the biological activity of this compound may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Thiazoles are known to interact with bacterial enzymes, leading to cell death.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers tested This compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth in E. coli and Pseudomonas aeruginosa, with MIC values consistently below 10 µg/mL across multiple trials .

Case Study 2: Antifungal Activity

The compound's antifungal properties were assessed against Candida albicans. Results indicated effective inhibition at concentrations as low as 16.69 µg/mL, showcasing its potential as an antifungal agent .

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole-piperidine scaffold via cyclization or coupling reactions (e.g., using Suzuki-Miyaura coupling for heterocyclic integration) .

- Step 2 : Acetamide linkage via nucleophilic substitution between the piperidine-methylamine intermediate and 2-(4-methoxyphenyl)acetyl chloride under inert conditions (e.g., N₂ atmosphere) .

- Optimization : Key parameters include solvent choice (DMF or dichloromethane), temperature (0–60°C), and catalysts (triethylamine for deprotonation). Reaction progress is monitored via TLC, and purity is ensured through column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methoxyphenyl, thiazole, and piperidine proton environments .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak) .

- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Step 1 : Validate assay conditions (e.g., cell line specificity, concentration ranges) to rule out experimental variability .

- Step 2 : Perform dose-response curves and statistical analyses (e.g., IC₅₀ comparisons) to identify potency thresholds .

- Step 3 : Use molecular docking to assess target binding consistency (e.g., kinase or receptor binding pockets) and correlate with in vitro results .

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?

- SAR Framework :

- Methoxyphenyl Group : Replace with halogenated or nitro groups to enhance electron-withdrawing effects and receptor affinity .

- Thiazole-Piperidine Core : Introduce substituents (e.g., methyl, ethyl) to improve metabolic stability .

- Acetamide Linker : Explore alternative linkers (e.g., sulfonamide) to modulate pharmacokinetics .

- Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by high-throughput screening against target proteins .

Q. How should researchers design assays to evaluate this compound’s mechanism of action in complex biological systems?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .

- In Vivo Models :

- Rodent Studies : Assess pharmacokinetics (Cmax, AUC) and toxicity (LD₅₀) in Wistar rats .

- Transcriptomics : RNA-seq to identify pathway modulation (e.g., apoptosis or inflammation markers) .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final acetamide coupling step?

- Issue : Steric hindrance from the piperidine-thiazole moiety reduces nucleophilic attack efficiency.

- Solutions :

- Use coupling agents like HATU or EDCI to activate the carboxylic acid .

- Increase reaction time (24–48 hrs) and employ microwave-assisted synthesis to enhance kinetics .

Q. What are the best practices for ensuring reproducibility in biological assays?

- Standardization : Pre-treat cell lines with identical serum concentrations and passage numbers .

- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) .

- Data Normalization : Express activity as % inhibition relative to baseline, with triplicate technical replicates .

Structural and Functional Insights

Q. How does the thiazole-piperidine moiety influence target selectivity?

- The thiazole ring’s sulfur atom participates in hydrogen bonding with cysteine residues in enzyme active sites (e.g., EGFR kinase), while the piperidine group enhances solubility and membrane permeability .

Q. What computational tools are recommended for predicting off-target interactions?

- Software : Schrödinger’s Glide for docking, SwissADME for ADMET profiling .

- Databases : PubChem BioAssay to cross-reference similar compounds’ off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.